molecular formula C10H12FN B8385335 4-Cyclobutyl-2-fluoroaniline

4-Cyclobutyl-2-fluoroaniline

Cat. No.: B8385335
M. Wt: 165.21 g/mol
InChI Key: UPVQJAUHZOXUAS-UHFFFAOYSA-N
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Description

4-Cyclobutyl-2-fluoroaniline is a fluorinated aromatic amine building block of significant interest in advanced chemical synthesis and pharmaceutical research. The compound features a cyclobutyl group at the para-position and a fluorine atom at the ortho-position of the aniline ring. This specific substitution pattern combines the steric and electronic influences of the cyclobutyl group with the strong electron-withdrawing effect and metabolic stability imparted by the fluorine atom. Such properties make it a valuable intermediate for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Fluorinated aniline derivatives are pivotal scaffolds in medicinal chemistry, frequently employed in the synthesis of novel heterocyclic compounds . Researchers utilize these structures to develop new candidates with potential biological activities. For instance, related fluorinated quinoline analogs have demonstrated notable antifungal activities in scientific studies, highlighting the value of the fluoroaniline core in pesticide discovery . The cyclobutyl moiety, as seen in similar commercial compounds like N-Cyclobutyl-4-fluoro-2-iodoaniline hydrochloride, is a common structural feature used to fine-tune the lipophilicity and conformational flexibility of a molecule, which can critically influence its binding to biological targets . This product is intended for research purposes as a key synthetic intermediate. It can undergo various reactions, including amide bond formation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, to access a diverse array of more complex chemical entities. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

4-cyclobutyl-2-fluoroaniline

InChI

InChI=1S/C10H12FN/c11-9-6-8(4-5-10(9)12)7-2-1-3-7/h4-7H,1-3,12H2

InChI Key

UPVQJAUHZOXUAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Cyclobutyl-2-fluoroaniline with three fluoroaniline derivatives: 4-Fluoro-2-nitroaniline (), 2-fluoroaniline , and 4-methyl-2-fluoroaniline . Key differences arise from substituent effects on reactivity, solubility, and applications.

Table 1: Comparative Properties of Fluoroaniline Derivatives

Property This compound 4-Fluoro-2-nitroaniline 2-Fluoroaniline 4-Methyl-2-fluoroaniline
Molecular Formula C₁₀H₁₂FN C₆H₅FN₂O₂ C₆H₆FN C₇H₈FN
Substituents -NH₂, -F, -C₄H₇ (cyclobutyl) -NH₂, -F, -NO₂ -NH₂, -F -NH₂, -F, -CH₃
Molecular Weight (g/mol) 165.22 (estimated) 172.12 111.12 125.15
Polarity Moderate (hydrophobic cyclobutyl) High (polar nitro group) Low Moderate (methyl group)
Typical Applications Pharmaceutical intermediates (hypothetical) R&D (non-medicinal) Agrochemical synthesis Polymer catalysts

Key Findings:

Electronic Effects: The nitro group in 4-Fluoro-2-nitroaniline is strongly electron-withdrawing, reducing electron density at the aromatic ring and increasing reactivity toward electrophilic substitution.

Steric and Solubility Profiles: The cyclobutyl group introduces significant steric hindrance compared to smaller substituents (e.g., -CH₃ or -NO₂). This may limit its utility in reactions requiring planar transition states but enhance selectivity in binding pocket interactions. The nitro derivative’s high polarity (logP ~1.2) contrasts with the cyclobutyl analog’s estimated logP of ~2.5, suggesting improved membrane permeability for the latter in drug design.

Thermal and Chemical Stability :

  • Nitro-substituted anilines like 4-Fluoro-2-nitroaniline are prone to decomposition under reducing conditions (e.g., catalytic hydrogenation), yielding diamines. The cyclobutyl variant is expected to exhibit greater thermal stability due to the absence of labile nitro groups.

Synthetic Utility :

  • 4-Fluoro-2-nitroaniline is primarily used as a precursor in dye and explosive synthesis, whereas this compound’s strained ring system could facilitate ring-opening reactions or serve as a scaffold for bioactive molecules (e.g., kinase inhibitors).

Preparation Methods

Fluorination of Chloronitrobenzene Precursors

A widely cited method involves fluorinating 4-cyclobutyl-2-chloronitrobenzene using potassium fluoride (KF) in the presence of a phase transfer catalyst (PTC). This approach, adapted from EP0001825A1, leverages solid-liquid phase transfer catalysis to replace chlorine with fluorine.

Procedure :

  • Step 1 : 4-Cyclobutyl-2-chloronitrobenzene is reacted with anhydrous KF and a quaternary ammonium PTC (e.g., tetrabutylammonium bromide) at 150–200°C for 6–12 hours.

  • Step 2 : The nitro group is reduced via hydrogenation using Pd/C (10 wt%) in methanol under H₂ (1 MPa) at 20–25°C for 3 hours.

Key Data :

StepReactantsConditionsYieldSource
1KF, PTC180°C, 8h52%
2H₂, Pd/C25°C, 3h98%

Mechanism : The PTC facilitates fluoride ion transfer to the aromatic ring, enabling nucleophilic displacement of chlorine. Subsequent hydrogenation selectively reduces the nitro group without affecting the cyclobutyl or fluorine substituents.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling allows direct introduction of the cyclobutyl group to pre-fluorinated aniline derivatives.

Procedure :

  • Precursor : 4-Bromo-2-fluoroaniline is protected as its acetyl derivative to prevent catalyst poisoning.

  • Coupling : The protected bromo-aniline reacts with cyclobutylboronic acid under Pd(PPh₃)₄ catalysis in a toluene/ethanol/H₂O mixture (3:1:1) at 80°C for 12 hours.

  • Deprotection : The acetyl group is removed via hydrolysis in 2M NaOH at reflux.

Key Data :

StepConditionsYieldPuritySource
Coupling80°C, 12h78%95%
DeprotectionReflux, 2h92%99%

Challenges : Steric hindrance from the cyclobutyl group necessitates optimized ligand systems (e.g., SPhos) to enhance coupling efficiency.

Reductive Amination of Ketone Intermediates

Synthesis via Imine Reduction

This method constructs the amine group after introducing fluorine and cyclobutyl moieties.

Procedure :

  • Step 1 : 4-Cyclobutyl-2-fluorobenzaldehyde is condensed with ammonium acetate in ethanol to form the imine.

  • Step 2 : Sodium cyanoborohydride reduces the imine to the amine at pH 5–6 (acetic acid buffer).

Key Data :

StepConditionsYieldNotesSource
Imine formationEtOH, 25°C, 4h85%
ReductionNaBH₃CN, pH 5.570%

Limitations : Requires pre-synthesized aldehyde, which may involve multi-step preparation.

StepConditionsYieldSource
Diazotization0–5°C, 1h90%
Fluorination120°C, 2h45%

Drawbacks : Low yields due to competing side reactions and thermal instability of intermediates.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Nucleophilic SubstitutionHigh selectivity, scalableRequires nitro precursor52–98%
Suzuki CouplingModular, tolerant of steric bulkMulti-step protection/deprotection70–78%
Reductive AminationAvoids nitro intermediatesLimited substrate availability70–85%
Balz-SchiemannDirect fluorine introductionLow thermal stability45–60%

Emerging Techniques

Continuous-Flow Deoxyfluorination

Recent advances using sulfur tetrafluoride (SF₄) in flow reactors enable efficient fluorination under mild conditions. This method avoids HF handling and achieves 65–80% yields for analogous anilines.

Enzymatic Amination

Preliminary studies suggest transaminases can catalyze cyclobutyl group introduction, though yields remain suboptimal (30–40%) .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Cyclobutyl-2-fluoroaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves introducing the cyclobutyl and fluorine groups onto an aniline core. Key steps include:
  • Cyclobutylation : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the cyclobutyl group to a halogenated aniline precursor.
  • Fluorination : Electrophilic fluorination using Selectfluor™ or Balz-Schiemann reactions.
  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) to reduce nitro intermediates to amines.
    Reaction conditions (temperature, solvent polarity, catalyst loading) critically affect yield and purity. For example, lower temperatures (0–5°C) during fluorination minimize side reactions .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Condition
Suzuki-Miyaura7895Pd(PPh₃)₄, DMF, 80°C
Balz-Schiemann6588NaNO₂, HF, 0°C
Catalytic Hydrogenation9299H₂ (1 atm), Pd/C, EtOH

Q. How can spectroscopic techniques (NMR, FT-IR, MS) characterize this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies fluorine environment; chemical shifts between -110 to -120 ppm indicate aromatic fluorine .
  • ¹H NMR : Cyclobutyl protons appear as multiplet peaks at δ 2.5–3.5 ppm. Ortho-fluoro groups deshield adjacent protons, shifting aromatic signals upfield .
  • FT-IR : N-H stretches (~3400 cm⁻¹) and C-F vibrations (1200–1100 cm⁻¹) confirm functional groups.
  • MS (EI) : Molecular ion peak at m/z 179 (C₁₀H₁₁FN) with fragmentation patterns indicating cyclobutyl cleavage .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models thermochemistry and electronic effects. Key applications:
  • Electrostatic Potential Maps : Reveal nucleophilic/electrophilic sites; fluorine's electron-withdrawing effect directs electrophilic substitution to meta positions .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer interactions in catalytic systems.
  • Transition State Analysis : Simulates reaction pathways (e.g., cyclobutyl ring-opening) with activation energies validated against experimental kinetics .

Q. How can researchers resolve contradictions in observed reactivity across experimental conditions?

  • Methodological Answer : Systematic variation and statistical modeling are critical:
  • Design of Experiments (DoE) : Vary parameters (solvent, temperature, catalyst) to identify dominant factors. For example, polar aprotic solvents (DMF) enhance nucleophilic substitution rates by stabilizing intermediates .
  • Multivariate Regression : Quantifies interactions between variables (e.g., solvent polarity × temperature) affecting yield.
  • Replication Studies : Cross-validate results using independent synthetic routes (e.g., Grignard vs. cross-coupling) to isolate method-dependent artifacts .

Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound derivatives?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electronic Effects : Fluorine's -I effect deactivates the ring, directing substitution to less electron-deficient positions (meta to fluorine).
  • Steric Hindrance : The bulky cyclobutyl group blocks para positions, favoring ortho/meta substitution in planar intermediates.
  • Catalyst Design : Lewis acids (e.g., AlCl₃) polarize electrophiles, altering attack trajectories. For example, nitration under mild conditions yields 3-nitro derivatives .

Table 2 : Regioselectivity in Nitration

ConditionMajor Product (% Yield)Regioselectivity Driver
HNO₃/H₂SO₄, 0°C3-Nitro (72%)Electronic (-I effect)
Ac₂O/HNO₃, 40°C5-Nitro (65%)Steric (cyclobutyl)

Handling Data Contradictions

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Apply conflict resolution frameworks from interdisciplinary studies:
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., Pd catalysts outperform Ni in cross-coupling).
  • Sensitivity Analysis : Test if small changes in ligand ratios or purity thresholds significantly alter outcomes.
  • Error Propagation Models : Quantify uncertainty in kinetic measurements (e.g., Arrhenius plots with confidence intervals) .

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